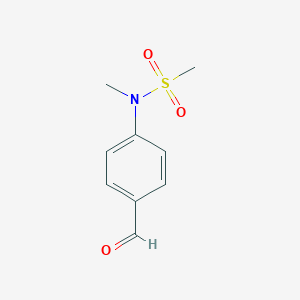
Acotiamide Impurity 6 Maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acotiamide Impurity 6 Maleate is a chemical compound that serves as an impurity in the synthesis of Acotiamide, a drug used for the treatment of functional dyspepsia. Functional dyspepsia is a condition characterized by postprandial fullness, upper abdominal bloating, and early satiation. This impurity is used as an internal standard to detect the concentration of Acotiamide in plasma with high purity.
Vorbereitungsmethoden
The synthesis of Acotiamide Impurity 6 Maleate involves multiple steps, starting from basic raw materials such as 2,4,5-trimethoxybenzoic acid, ethyl 2-aminothiazole-4-carboxylate, and N,N-diisopropylethylenediamine. The process includes a series of reactions, purification, and salt formation steps to yield the final product. The industrial production methods are designed to ensure high purity and consistency, adhering to stringent quality control measures.
Analyse Chemischer Reaktionen
Acotiamide Impurity 6 Maleate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Acotiamide Impurity 6 Maleate has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to ensure the accuracy and precision of measurements.
Biology: It helps in studying the metabolic pathways and interactions of Acotiamide in biological systems.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Acotiamide.
Industry: It is employed in quality control processes to detect and quantify impurities in pharmaceutical formulations
Wirkmechanismus
The mechanism of action of Acotiamide Impurity 6 Maleate is not well-documented. Acotiamide itself works by enhancing gastric motility and accelerating gastric emptying. It achieves this by inhibiting the enzyme acetylcholinesterase, which increases the levels of acetylcholine, a neurotransmitter that stimulates muscle contractions in the gastrointestinal tract .
Vergleich Mit ähnlichen Verbindungen
Acotiamide Impurity 6 Maleate can be compared with other impurities and related compounds of Acotiamide:
Acotiamide Impurity 5: Another impurity formed during the synthesis of Acotiamide.
Acotiamide Impurity 9: A related compound with similar structural features.
Acotiamide Hydrochloride Trihydrate: The active pharmaceutical ingredient in Acotiamide formulations
Each of these compounds has unique properties and roles in the synthesis and quality control of Acotiamide, highlighting the importance of this compound in ensuring the purity and efficacy of the final drug product.
Eigenschaften
Molekularformel |
C26H36N4O9S |
|---|---|
Molekulargewicht |
580.7 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;N-[2-[di(propan-2-yl)amino]ethyl]-2-[(2,4,5-trimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C22H32N4O5S.C4H4O4/c1-13(2)26(14(3)4)9-8-23-21(28)16-12-32-22(24-16)25-20(27)15-10-18(30-6)19(31-7)11-17(15)29-5;5-3(6)1-2-4(7)8/h10-14H,8-9H2,1-7H3,(H,23,28)(H,24,25,27);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
YKSFNGAJFVKGIY-WLHGVMLRSA-N |
Isomerische SMILES |
CC(C)N(CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2OC)OC)OC)C(C)C.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CC(C)N(CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2OC)OC)OC)C(C)C.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12103692.png)
![(3-Methylbutan-2-yl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B12103699.png)
![N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylacetamide](/img/structure/B12103703.png)









![5-(Hydroxymethyl)-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12103759.png)
